molecular formula C12H16FN3O4 B13382518 4-Amino-5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-pyrimidinone

4-Amino-5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-pyrimidinone

Cat. No.: B13382518
M. Wt: 285.27 g/mol
InChI Key: XXYNQHIPVNHJFE-UHFFFAOYSA-N
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Description

5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine is a synthetic nucleoside analog. It is structurally characterized by the presence of a fluorine atom at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine typically involves multiple steps. One common route starts with the commercially available 5’-deoxy-5-fluorocytidine. The 2’ and 3’ hydroxyl groups are protected using isopropylidene to yield the desired compound . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in anhydrous acetone .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 5’ position enhances its stability and resistance to enzymatic degradation . This compound can inhibit the activity of enzymes such as DNA polymerases and ribonucleotide reductases, leading to the disruption of nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine is unique due to the combination of the fluorine atom and the isopropylidene protection. This provides enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

IUPAC Name

4-amino-5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYNQHIPVNHJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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